N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-20-12-13-21(27)25(20)17-9-6-16(7-10-17)23(28)24-19-11-8-15-5-4-14-2-1-3-18(19)22(14)15/h1-3,6-11H,4-5,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFCTSREVBEBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,2-dihydroacenaphthylene-5-amine and 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or dioxopyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize the properties of N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, we compare it with three closely related compounds:
Structural Analog: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)Benzamide (MPPB)
Key Differences :
- Substituents: MPPB features a 2,5-dimethylpyrrole group instead of the dihydroacenaphthylene system.
- Biological Activity : MPPB was shown to enhance mAb production in recombinant CHO cells by 1.5-fold while suppressing cell growth and altering glycosylation patterns (e.g., reduced galactosylation, a critical quality attribute for therapeutic mAbs) . The dihydroacenaphthylene derivative’s impact on glycosylation remains unstudied but may differ due to steric hindrance or altered enzyme interactions.
- SAR Insights : The dimethylpyrrole in MPPB is critical for activity; replacing it with other groups (e.g., acenaphthylene) could diminish or shift its mechanism. For example, rigid aromatic systems may interfere with cellular uptake or target binding .
Functional Analog: N-(Naphthalen-1-yl)-4-(2,5-Dioxoimidazolidin-1-yl)Benzamide
Key Differences :
- Core Structure: This analog replaces the dihydroacenaphthylene with a naphthalene ring and substitutes the pyrrolidinone with an imidazolidinedione.
- In contrast, the pyrrolidinone in the target compound offers a balance between solubility and lipophilicity.
- Activity: Imidazolidinedione derivatives are often associated with protease inhibition, whereas pyrrolidinones are linked to kinase modulation. This suggests divergent therapeutic applications despite structural similarities.
Metabolic Stability Comparison: 4-(2,5-Dioxopyrrolidin-1-yl)-N-(Pyren-1-yl)Benzamide
Key Differences :
- Polycyclic System : The pyrene group in this analog introduces extended conjugation and higher metabolic stability due to increased aromatic surface area. However, the dihydroacenaphthylene in the target compound may offer intermediate stability, as partial saturation reduces oxidative susceptibility compared to fully aromatic systems.
Comparative Data Table
*Predicted values based on computational models (e.g., SwissADME).
Biological Activity
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₆N₂O₆
- Molecular Weight : 308.29 g/mol
- CAS Number : 55750-63-5
The structure features a benzamide moiety linked to a dihydroacenaphthylene and a pyrrolidine derivative, which may contribute to its biological activity by interacting with various biological targets.
Antitumor Activity
Recent studies have investigated the antitumor properties of compounds similar to this compound. For instance, derivatives of benzimidazole and related structures have shown significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture systems. The compounds were evaluated using MTS cytotoxicity assays, revealing varied IC₅₀ values across different cell lines .
Table 1: Antitumor Activity Summary
| Compound | Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|---|
| Compound 1 | A549 | 6.26 ± 0.33 | 2D |
| Compound 1 | HCC827 | 20.46 ± 8.63 | 3D |
| Compound 2 | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound 2 | HCC827 | Non-active | - |
The findings suggest that while some compounds exhibit strong antitumor activity in vitro, they may also affect normal cell lines, indicating a need for further optimization to enhance selectivity and reduce toxicity .
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structural features have been evaluated for antimicrobial activity. The mode of action often involves binding to DNA and inhibiting DNA-dependent enzymes, which is critical for the survival and proliferation of microbial pathogens .
Table 2: Antimicrobial Activity Overview
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Pneumocystis carinii | Submicromolar dosage |
| Compound B | Various bacterial strains | Varies by strain |
These studies indicate that certain derivatives possess broad-spectrum antimicrobial properties, making them potential candidates for further development in treating infections .
The proposed mechanisms underlying the biological activity of this compound include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The inhibition of key enzymes involved in cellular metabolism is another proposed mechanism, particularly in microbial organisms.
Case Studies
A notable study examined the efficacy of various derivatives in vivo against Pneumocystis carinii in immunosuppressed rat models. The results demonstrated significant reductions in pathogen load at submicromolar doses . This highlights the potential for developing these compounds as therapeutic agents against opportunistic infections.
Q & A
Basic Research Question
- Timing : Add compound at inoculation (Day 0) to synchronize exposure with exponential growth .
- Feed Strategy : Supplement glucose on Days 8/12 to maintain >1 g/L, preventing nutrient exhaustion .
- Viability Threshold : Terminate cultures at <70% viability to avoid apoptosis-driven data skewing .
Advanced Design : Use staggered dosing (e.g., Day 0 vs. Day 4 additions) to isolate growth-phase-specific effects .
How to differentiate direct metabolic effects from growth-related impacts?
Advanced Research Question
- Controlled Experiments : Compare treated/untreated cultures at matched cell densities (e.g., 8.0 × 10^6 cells/mL) using perfusion systems .
- Normalization : Express glucose uptake and productivity as per-cell metrics (pmol/cell/day) rather than bulk concentrations .
- ATP Depletion : Apply ATP synthase inhibitors to test if productivity gains are ATP-dependent .
Data Interpretation : A 1.5× productivity increase in growth-arrested cells confirms non-proliferative metabolic enhancement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
